![molecular formula C8H6ClNO2S2 B1370720 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole CAS No. 3622-29-5](/img/structure/B1370720.png)

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole

Overview

Description

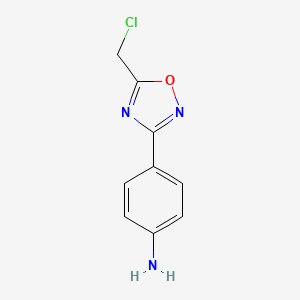

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a chemical compound with the CAS Number: 3622-29-5 . It has a molecular weight of 247.73 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-1,3-benzothiazol-6-yl methyl sulfone . The InChI code for the compound is 1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . More specific physical and chemical properties are not provided in the search results .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole, have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of microbial pathogens. The thiazole moiety is a common feature in several antimicrobial agents, such as sulfathiazole, which is used to treat bacterial infections .

Anticancer Potential

The thiazole ring is a component of various anticancer drugs like tiazofurin and dasatinib. Research has shown that modifications to the thiazole structure can enhance antitumor potency. Some thiazole derivatives act by modulating kinases, inhibiting microtubule polymerization, or activating pro-matrix metalloproteinases, which are all potential mechanisms for anticancer activity .

Industrial Applications

Thiazoles are involved in rubber vulcanization, which is a chemical process used to harden rubber. This makes them an essential component in the manufacturing of tires and other rubber products. Additionally, they are used in the synthesis of dyes, pigments, and chromophores due to their stability and reactive nature .

Pharmaceutical Applications

Beyond their antimicrobial and anticancer uses, thiazole compounds are found in drugs across a spectrum of therapeutic areas. They are present in antidepressants, antiulcer agents, anti-inflammatory drugs, and treatments for HIV/AIDS. This versatility highlights the thiazole ring’s significance in drug design and discovery .

Antioxidant Properties

Thiazole derivatives are explored for their antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in the body, which can lead to various chronic diseases. The thiazole structure can be modified to enhance its antioxidant effects .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity. For example, some thiazole derivatives inhibit enzymes, modulate ion channels, or interact with receptors .

Safety and Hazards

properties

IUPAC Name |

2-chloro-6-methylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDXMKNQGRCNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621198 | |

| Record name | 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole | |

CAS RN |

3622-29-5 | |

| Record name | 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)

![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)

![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)

![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)

![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)